molecular formula C10H9ClIN B8137184 6-Chloro-N-methylquinolinium iodide

6-Chloro-N-methylquinolinium iodide

Cat. No. B8137184
M. Wt: 305.54 g/mol
InChI Key: SOJGZZPIMJVPIV-UHFFFAOYSA-M
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Description

6-Chloro-N-methylquinolinium iodide is a useful research compound. Its molecular formula is C10H9ClIN and its molecular weight is 305.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-N-methylquinolinium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-N-methylquinolinium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cytotoxic and Apoptotic Activity : A derivative, 2,4-dichloro-6-methylquinoline, shows cytotoxic and apoptotic activity on human oral squamous carcinoma cells, indicating potential as an anti-cancer agent (Somvanshi et al., 2008).

  • Antileukemic Activity : The 6-methyl-morpholino derivative of 2-(2-methylthio-2-aminovinyl)-1-methylquinolinium iodides exhibits antileukemic activity against P-388 lymphocytic leukemia (Foye, Kim, & Kauffman, 1983).

  • Reagent in Photoinitiated Electron Transfer Reactions : N-Methylquinolinium hexafluorophosphate, a related compound, is used as a single electron oxidant in photoinitiated electron transfer reactions (Floreancig, 2004).

  • Reactivity with Hydroxide Ions : Studies on substituted N-methylquinolinium and N-methylisoquinolinium salts with hydroxide ions show higher reactivity compared to their 4-isomers (Barlin & Benbow, 1975).

  • Nanometre Particle Sizing : Fluorescent quinolinium dyes, including derivatives of N-methylquinolinium iodide, are used for nanometre particle sizing by binding to colloidal silica particles (Geddes, Apperson, & Birch, 2000).

  • Sensitivity to Solvent and Concentration Changes : N-methylquinolinium iodide and perchlorate show sensitivity to solvent and concentration changes, which is greater than that observed in tropylium cations (Beaumont & Davis, 1970).

  • Halide-Sensing Applications : Fluorescent halide-sensitive quinolinium dyes have been developed, potentially useful in biological halide-sensing applications (Geddes, Apperson, Karolin, & Birch, 2001).

  • Molecular Structure in Different States : The molecular structure of 8-hydroxy-1-methylquinolinium iodide monohydrate varies in crystalline and solution states, showing potential for diverse applications (Barczyński et al., 2006).

properties

IUPAC Name

6-chloro-1-methylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN.HI/c1-12-6-2-3-8-7-9(11)4-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJGZZPIMJVPIV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC2=C1C=CC(=C2)Cl.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954317
Record name 6-Chloro-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-methylquinolinium iodide

CAS RN

32596-83-1
Record name Quinolinium, 6-chloro-N-methyl-, iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032596831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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